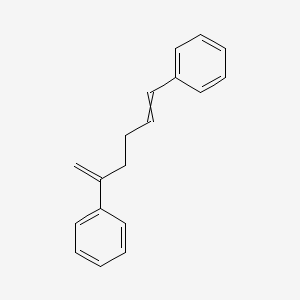
Benzene, 1,1'-(5-methylene-1-pentene-1,5-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- is an organic compound with the molecular formula C17H18 This compound is characterized by the presence of two benzene rings connected by a pentene chain with a methylene group
Preparation Methods
The synthesis of Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- typically involves the reaction of benzene with a suitable pentene derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, or halogenation using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing, with studies focusing on its interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes to inhibit or activate specific biochemical pathways, while in industrial applications, it may act as a reactive intermediate in polymerization reactions.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- include:
Benzene, 1,1’-(2-pentene-1,5-diyl)bis-: This compound has a similar structure but with a different positioning of the pentene chain.
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Another similar compound with variations in the alkene chain.
Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: Differing in the length and branching of the connecting chain.
The uniqueness of Benzene, 1,1’-(5-methylene-1-pentene-1,5-diyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
63779-68-0 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
5-phenylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C18H18/c1-16(18-14-6-3-7-15-18)10-8-9-13-17-11-4-2-5-12-17/h2-7,9,11-15H,1,8,10H2 |
InChI Key |
FGDWDWVIFONBQY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















